molecular formula C13H24O3 B8222443 Ethyl 3-oxoundecanoate

Ethyl 3-oxoundecanoate

Cat. No.: B8222443
M. Wt: 228.33 g/mol
InChI Key: BKALCQBTSJOFLT-UHFFFAOYSA-N
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Description

Ethyl 3-oxoundecanoate is an organic compound with the molecular formula C₁₃H₂₄O₃. It is an ester derived from the reaction between ethyl alcohol and 3-oxoundecanoic acid. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxoundecanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with 1-iodoheptane in the presence of lithium diisopropylamide (LDA) as a base. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxoundecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-oxoundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxoundecanoate involves its interaction with various molecular targets and pathways. In enzymatic reactions, it acts as a substrate, undergoing transformation through catalytic processes. The ester functional group is susceptible to hydrolysis, leading to the formation of corresponding acids and alcohols. These reactions are mediated by enzymes such as esterases and lipases .

Comparison with Similar Compounds

  • Ethyl 3-oxobutanoate
  • Ethyl 3-oxopentanoate
  • Ethyl 3-oxohexanoate

Comparison: Ethyl 3-oxoundecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This difference affects its solubility, boiling point, and reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the synthesis of long-chain esters and specialty chemicals .

Properties

IUPAC Name

ethyl 3-oxoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-3-5-6-7-8-9-10-12(14)11-13(15)16-4-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALCQBTSJOFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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